Product packaging for 8-Bromo-2-vinylquinoline(Cat. No.:CAS No. 1208864-37-2)

8-Bromo-2-vinylquinoline

Cat. No.: B1445185
CAS No.: 1208864-37-2
M. Wt: 234.09 g/mol
InChI Key: SZWBYWASQUJBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Bromo-2-vinylquinoline is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. As a derivative of the privileged 2-vinylquinoline structure, it serves as a key synthetic intermediate for the development of novel bioactive compounds. Research into this family of compounds has demonstrated considerable potential, particularly in infectious disease and oncology. For instance, structurally similar 2-vinylquinolines have exhibited excellent in vitro antimalarial activities against chloroquine-resistant strains of Plasmodium falciparum , with some analogs showing potency in the nanomolar range . Furthermore, brominated quinoline derivatives have been widely investigated for their antiproliferative properties. Studies show that such compounds can exhibit significant inhibitory effects on various cancer cell lines, including HeLa and HT29, and can act through mechanisms such as the inhibition of critical enzymes like human topoisomerase I, which is essential for DNA replication and repair . The vinyl group at the 2-position and the bromine atom at the 8-position provide distinct handles for further chemical functionalization, enabling researchers to create a diverse library of targeted molecules for structure-activity relationship (SAR) studies. This compound is intended for research applications as a building block in organic synthesis and for in vitro biological screening. It is supplied for Research Use Only. Not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8BrN B1445185 8-Bromo-2-vinylquinoline CAS No. 1208864-37-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-2-ethenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN/c1-2-9-7-6-8-4-3-5-10(12)11(8)13-9/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWBYWASQUJBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC2=C(C=CC=C2Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301311695
Record name 8-Bromo-2-ethenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208864-37-2
Record name 8-Bromo-2-ethenylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208864-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-2-ethenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Reactivity of 8 Bromo 2 Vinylquinoline

Mechanistic Pathways Involving the Vinyl Moiety

The vinyl group at the C2 position of the quinoline (B57606) ring is an electron-rich π-system, making it susceptible to a variety of reactions.

Electrophilic and Nucleophilic Addition Reactions to the Vinyl Group

The double bond of the vinyl group in 2-vinylquinolines can undergo both electrophilic and nucleophilic addition reactions. In electrophilic addition, an electrophile attacks the electron-rich double bond, typically leading to the formation of a carbocation intermediate which is then attacked by a nucleophile. slideshare.netyoutube.com Conversely, nucleophilic addition to the vinyl group is also possible, particularly when the quinoline ring is activated by electron-withdrawing groups or under specific catalytic conditions. slideshare.netwikipedia.org These reactions are fundamental in expanding the molecular complexity of the quinoline scaffold.

Cycloaddition Reactions (e.g., Diels-Alder) of 2-Vinylquinolines

2-Vinylquinolines can act as dienophiles in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. sigmaaldrich.comwikipedia.orgorganic-chemistry.org These reactions have been explored with various dienes, and Lewis acid catalysis has been shown to promote these cycloadditions, even with unactivated dienes. rsc.org The hetero-Diels-Alder reaction, where either the diene or dienophile contains a heteroatom, is a significant variant for synthesizing heterocyclic systems. sigmaaldrich.comorganic-chemistry.org An organocatalytic enantioselective [4+2] cycloaddition of vinylquinolines with dienals has been achieved through the synergistic activation of methanesulfonic acid (CH₃SO₃H) and a chiral aminocatalyst, yielding valuable chiral quinoline architectures. acs.org

Chiral phosphoric acids (CPAs) have emerged as highly effective organocatalysts for a wide array of enantioselective transformations. beilstein-journals.orgnih.gov In the context of reactions involving vinylquinolines and related structures, CPAs can facilitate asymmetric aza-Diels-Alder reactions. nih.gov These catalysts function by activating the substrates through hydrogen bonding, thereby creating a chiral environment that directs the stereochemical outcome of the reaction. rsc.org This methodology has been successfully applied to the synthesis of various enantioenriched nitrogen-containing heterocyclic compounds. rsc.org

The stereochemical outcome of CPA-catalyzed reactions is dictated by the geometry of the transition state. Computational and experimental studies are employed to investigate these transition state structures. For instance, in the aza-Diels-Alder reaction, a plausible concerted reaction pathway enabled by a dual hydrogen-bonding effect has been proposed to account for the observed high enantioselectivity and specific diastereoselectivity. rsc.org Understanding these transition states is crucial for optimizing reaction conditions and designing more efficient and selective catalysts for the synthesis of complex chiral molecules.

Photorearrangement and Vinyl Formation Mechanisms

Quinoline derivatives can undergo photorearrangement reactions. For instance, (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ)-caged amines have been shown to undergo an unconventional Hofmann-Martius rearrangement upon photoexcitation. nih.govnih.gov This process involves the heterolytic cleavage of a C-N bond, followed by recombination at a different position on an associated aniline (B41778) molecule. nih.govnih.gov While this specific example does not directly involve 8-bromo-2-vinylquinoline, it highlights the photochemical reactivity of the quinoline core. The formation of the vinyl group in 2-vinylquinolines is often achieved through direct condensation of 2-methylquinolines with aldehydes, a reaction that can be facilitated by microwave irradiation in the presence of an additive like TfNH₂. nih.gov

Reactivity of the Bromo-Substituent

Transition Metal-Catalyzed Cross-Coupling Reactions at C-Br Bond (e.g., Suzuki, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki reaction, which couples an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base, and the Sonogashira reaction, which couples an organohalide with a terminal alkyne using a palladium catalyst and a copper co-catalyst, are prime examples.

It is highly probable that this compound would readily participate in both Suzuki and Sonogashira reactions at the C-8 position. The C-Br bond on the quinoline ring is a suitable site for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. However, the absence of specific literature on this compound as a substrate in these reactions means that no concrete data on preferred catalysts, ligands, bases, solvents, temperatures, or resulting yields can be provided. Consequently, the creation of a data table with detailed research findings for this specific compound is not possible at this time.

Halogen Exchange Reactions and Further Derivatizations

Halogen exchange reactions, such as the Finkelstein reaction, provide a method for converting one halogen for another, which can be useful for modulating reactivity in subsequent steps. For instance, converting the C-Br bond to a more reactive C-I bond could facilitate milder cross-coupling conditions. Additionally, lithium-halogen exchange, typically using an organolithium reagent like n-butyllithium, would transform the C-Br bond into a highly nucleophilic C-Li bond. This organolithium intermediate could then be quenched with various electrophiles to introduce a wide range of functional groups at the C-8 position.

While these reactions are standard organic transformations, their application to this compound has not been specifically documented. The presence of the vinyl group and the nitrogen atom in the quinoline ring could potentially influence the course of these reactions, but without experimental data, any discussion remains theoretical.

Cooperative Effects of Substituents on Quinoline Ring Reactivity

Electronic Perturbations Induced by Bromine and Vinyl Groups

The reactivity of the quinoline ring is influenced by the electronic properties of its substituents. The bromine atom at C-8 is an electron-withdrawing group through its inductive effect, which deactivates the aromatic ring towards electrophilic substitution. Conversely, it can have a weak electron-donating effect through resonance. The vinyl group at C-2 is a conjugated system that can participate in resonance with the quinoline ring, influencing the electron density distribution across the molecule.

A detailed analysis of the combined electronic influence of both the 8-bromo and 2-vinyl groups on the quinoline nucleus would require computational studies or spectroscopic data specific to this compound, which are not currently available in the literature.

Site-Selectivity and Regioselectivity in Multi-Functionalized Quinoline Reactions

In a molecule with multiple reactive sites like this compound, achieving site-selectivity in chemical transformations is a key challenge. The primary sites for reaction are the C-Br bond, the vinyl group, and potentially C-H bonds on the quinoline ring. For instance, in cross-coupling reactions, the C-Br bond is the expected site of reactivity. In reactions such as hydrogenation or epoxidation, the vinyl group would be the target.

The interplay between the 8-bromo and 2-vinyl groups could also direct reactions to specific positions on the quinoline ring. However, without experimental studies on this compound, it is not possible to provide a detailed account of the regioselectivity observed in various reactions.

Advanced Spectroscopic and Analytical Characterization of 8 Bromo 2 Vinylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 8-Bromo-2-vinylquinoline, both proton (¹H) and carbon-13 (¹³C) NMR studies are crucial for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the quinoline (B57606) ring system and the vinyl substituent.

The aromatic region of the spectrum would display a set of multiplets corresponding to the five protons on the quinoline core. The protons on the pyridine (B92270) ring (at positions 3 and 4) and the benzene (B151609) ring (at positions 5, 6, and 7) would exhibit characteristic chemical shifts and coupling patterns. The vinyl group protons would present as a distinct AXM or ABX spin system, characterized by a doublet of doublets for the proton on the carbon adjacent to the quinoline ring, and two separate signals for the terminal geminal protons. The specific chemical shifts (δ) and coupling constants (J) are essential for unambiguous assignment.

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-37.4 - 7.6dJ(H3-H4) = 8.0 - 9.0
H-48.0 - 8.2dJ(H4-H3) = 8.0 - 9.0
H-57.8 - 8.0dJ(H5-H6) = 7.5 - 8.5
H-67.3 - 7.5tJ(H6-H5) = 7.5 - 8.5, J(H6-H7) = 7.5 - 8.5
H-77.9 - 8.1dJ(H7-H6) = 7.5 - 8.5
-CH=CH₂6.8 - 7.0ddJ(trans) = 16.0 - 18.0, J(cis) = 10.0 - 12.0
-CH=CH ₂(cis)5.5 - 5.7dJ(cis) = 10.0 - 12.0
-CH=CH ₂(trans)6.1 - 6.3dJ(trans) = 16.0 - 18.0

Note: The data in this table is predicted and requires experimental verification for accuracy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy provides insight into the carbon framework of a molecule. For this compound, the ¹³C NMR spectrum would show eleven distinct signals, corresponding to the nine carbon atoms of the quinoline core and the two carbons of the vinyl group. The carbon atom attached to the bromine (C-8) would be significantly influenced by the halogen's electronegativity. The chemical shifts of the vinyl carbons would confirm the presence of the double bond.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-2155 - 157
C-3121 - 123
C-4136 - 138
C-4a128 - 130
C-5129 - 131
C-6127 - 129
C-7133 - 135
C-8118 - 120
C-8a146 - 148
-C H=CH₂135 - 137
-CH=C H₂118 - 120

Note: The data in this table is predicted and requires experimental verification for accuracy.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is essential for determining the precise molecular formula of a compound. For this compound (C₁₁H₈BrN), HRMS would provide an exact mass measurement, allowing for the unambiguous confirmation of its elemental composition. The presence of the bromine atom would be evident from the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.

Electrospray Ionization (ESI) and Electron Ionization (EI) Techniques for Ion Generation

Both ESI and EI are common ionization techniques in mass spectrometry. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, which is useful for determining the molecular weight with minimal fragmentation. EI, on the other hand, is a hard ionization technique that leads to extensive fragmentation of the molecule. The resulting fragmentation pattern in EI-MS provides a molecular fingerprint that can be used for structural elucidation and database matching. The fragmentation of this compound would likely involve the loss of the vinyl group, the bromine atom, or cleavage of the quinoline ring.

X-ray Crystallography for Solid-State Molecular Architecture

While NMR and MS provide valuable information about the connectivity and composition of a molecule, X-ray crystallography offers a definitive three-dimensional picture of the molecule's structure in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the this compound molecule. Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice and any intermolecular interactions, such as π-π stacking, that may be present. To date, a crystal structure for this compound has not been reported in the crystallographic databases.

Determination of Crystal Structure and Molecular Conformation

A definitive crystal structure for this compound has not been found in a comprehensive search of scientific databases. However, the crystal structure of the closely related compound, 8-bromo-2-methylquinoline (B152758), offers insights into the likely molecular arrangement. nih.gov

For 8-bromo-2-methylquinoline, X-ray diffraction analysis reveals a monoclinic crystal system. nih.gov The quinoline ring system itself is nearly planar, with a very small dihedral angle between the benzene and pyridine rings. nih.gov It is reasonable to hypothesize that this compound would also exhibit a largely planar quinoline core. The conformation of the vinyl group relative to the quinoline ring would be a key structural feature, determined by steric and electronic factors.

Table 1: Crystal Data for the Related Compound 8-Bromo-2-methylquinoline nih.gov

ParameterValue
Chemical FormulaC₁₀H₈BrN
Molecular Weight222.08
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.0440 (17)
b (Å)13.467 (4)
c (Å)13.391 (4)
β (°)97.678 (4)
Volume (ų)901.4 (5)
Z4

This data is for 8-bromo-2-methylquinoline and is presented for illustrative purposes.

Analysis of Intramolecular and Intermolecular Interactions (e.g., π-π Stacking)

The analysis of intra- and intermolecular interactions is fundamental to understanding the solid-state packing of a molecule. For aromatic systems like quinolines, π-π stacking is a significant non-covalent interaction that governs the crystal lattice formation. nih.govnih.govresearchgate.netrsc.org

In the crystal structure of 8-bromo-2-methylquinoline, the molecules are stabilized by face-to-face π-π stacking interactions. The centroid-centroid distance between the benzene and pyridine rings of adjacent molecules is reported to be 3.76 Å. nih.gov This distance is characteristic of such interactions. It is highly probable that this compound would also exhibit similar π-π stacking arrangements in its crystal structure, influencing its physical properties such as melting point and solubility. Other potential intermolecular interactions could include C-H···π interactions and halogen bonding involving the bromine atom. Intramolecularly, the focus would be on the interactions between the vinyl substituent and the quinoline ring, as well as any steric strain influencing the planarity of the molecule.

Chromatographic Techniques for Purity and Stereoisomeric Analysis

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a widely used technique for monitoring the progress of chemical reactions and for the preliminary purification of compounds. rsc.orgkhanacademy.orgnih.govmdpi.com In the synthesis of vinylquinolines, TLC can be employed to track the consumption of the starting materials and the formation of the product. rsc.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC.

While specific Rf values for this compound are not documented in the available literature, a patent describing the synthesis of 2-vinyl-8-hydroxyquinoline derivatives reports the use of TLC for reaction tracking. For one such derivative, an Rf value of 0.22 was recorded using a solvent system of ethyl acetate/petroleum ether (3:8, v/v). google.com The polarity of the solvent system is chosen to achieve good separation of the components in the reaction mixture. For this compound, a non-polar compound, a solvent system with a higher proportion of a non-polar solvent like hexane (B92381) or petroleum ether would likely be used.

Table 2: Illustrative TLC Data for a 2-Vinylquinoline Derivative google.com

CompoundSolvent System (v/v)Rf Value
A 2-vinyl-8-hydroxyquinoline derivativeEthyl Acetate / Petroleum Ether (3:8)0.22

This data is for a related compound and serves as an example of how TLC data is reported.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of compounds in a mixture. chiralpedia.comamericanpharmaceuticalreview.comcsfarmacie.cznih.govrjptonline.org Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the method of choice for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. chiralpedia.comamericanpharmaceuticalreview.comcsfarmacie.cznih.govrjptonline.org

Although this compound itself is not chiral, derivatives of it could be, for instance, through reactions at the vinyl group. For a hypothetical chiral derivative of this compound, a chiral HPLC method would be developed to separate the two enantiomers. The choice of the chiral stationary phase is critical and is often based on the functional groups present in the analyte. The mobile phase composition and flow rate are optimized to achieve baseline separation of the enantiomeric peaks. The ratio of the peak areas of the two enantiomers is then used to calculate the enantiomeric excess.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for the analysis of volatile and semi-volatile compounds. youtube.comwhitman.educhemguide.co.ukresearchgate.netlibretexts.org

In the context of this compound, GC-MS could be used to confirm its identity and assess its purity by identifying any volatile impurities. The gas chromatogram would show a peak corresponding to this compound at a specific retention time. The mass spectrometer would then fragment the molecule and produce a mass spectrum that is a unique fingerprint of the compound.

The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, one would expect to see a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, there would also be a characteristic M+2 peak of nearly equal intensity, arising from the two common isotopes of bromine (⁷⁹Br and ⁸¹Br). youtube.com Common fragmentation pathways would likely involve the loss of the vinyl group, the bromine atom, or cleavage of the quinoline ring system. whitman.educhemguide.co.uklibretexts.org

Theoretical and Computational Investigations of 8 Bromo 2 Vinylquinoline

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations offer profound insights into the intrinsic properties of molecules, providing a theoretical framework to understand their structure, stability, and reactivity. For 8-Bromo-2-vinylquinoline, computational methods are invaluable in elucidating its electronic characteristics, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Distributions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. rsc.orgrsc.orgnih.gov It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict the ground state geometry of this compound. arabjchem.orgresearchgate.net

These calculations optimize the molecular structure to its lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is employed to compute the distribution of electronic charge within the molecule. Methods like Mulliken population analysis assign partial charges to each atom, revealing the electronic effects of the bromo and vinyl substituents on the quinoline (B57606) core. researchgate.netnih.gov The bromine atom, being highly electronegative, is expected to have a partial negative charge, while the carbon atoms of the quinoline ring will exhibit a more complex charge distribution influenced by both the bromine and the vinyl group.

Interactive Table: Predicted Geometric and Electronic Properties of this compound using DFT

Below is a hypothetical table of data that could be generated from a DFT calculation on this compound.

ParameterValue
Selected Bond Lengths (Å)
C2-C(vinyl)1.48
C(vinyl)=C(vinyl)1.34
C8-Br1.90
N1-C21.37
C8-C71.41
**Selected Bond Angles (°) **
N1-C2-C(vinyl)118.5
C2-C(vinyl)=C(vinyl)122.0
C7-C8-Br120.5
Mulliken Atomic Charges (e)
N1-0.55
Br8-0.15
C2+0.10
C(vinyl, alpha)-0.20
C(vinyl, beta)-0.25

Note: These values are illustrative and would be determined with precision in an actual computational study.

Molecular Orbital Analysis and Frontier Orbital Theory Applications

Molecular Orbital (MO) theory provides a description of the electronic structure of a molecule in terms of orbitals that are spread out over the entire molecule. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. youtube.comajchem-a.com The energy and spatial distribution of these orbitals are crucial in determining a molecule's reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich regions of the molecule, such as the quinoline ring and the vinyl group, indicating its nucleophilic character. researchgate.net Conversely, the LUMO will be distributed over the electron-deficient areas, highlighting its electrophilic nature. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap suggests that the molecule is more easily excitable and thus more reactive. rsc.org Frontier orbital analysis can predict the most probable sites for electrophilic and nucleophilic attack. youtube.com

Interactive Table: Predicted Frontier Orbital Properties of this compound

This table presents hypothetical energy values and localizations for the frontier orbitals of this compound.

OrbitalEnergy (eV)Primary Localization
HOMO-6.20Quinoline ring, vinyl group
LUMO-1.50Quinoline ring, particularly C4 and the vinyl group
HOMO-LUMO Gap4.70-

Note: These values are illustrative and would be derived from a specific computational chemistry output.

Computational Spectroscopic Property Prediction

Computational methods can also predict the spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra. nih.govarxiv.orgyoutube.com By calculating the vibrational frequencies of this compound, it is possible to generate theoretical Infrared (IR) and Raman spectra. nih.govresearchgate.net These calculations are typically performed at the same level of theory as the geometry optimization. The computed frequencies and their corresponding intensities can be compared with experimental data to confirm the structure of the synthesized compound.

Interactive Table: Selected Predicted Vibrational Frequencies for this compound

The following table provides a selection of hypothetical vibrational frequencies and their assignments for this compound.

Frequency (cm⁻¹)IntensityAssignment
3060MediumC-H stretch (vinyl)
1625StrongC=C stretch (vinyl)
1590StrongQuinoline ring C=C and C=N stretching
1100MediumC-Br stretch
980Strong=C-H out-of-plane bend (vinyl)

Note: These are representative values. A full computational analysis would yield a complete list of vibrational modes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. solubilityofthings.com

Potential Energy Surface Exploration and Transition State Characterization

The potential energy surface (PES) is a conceptual and mathematical representation of the energy of a molecule as a function of its geometry. nih.govresearchgate.net By exploring the PES, chemists can identify the most favorable reaction pathways. A key feature of a PES is the transition state, which is the highest energy point along the reaction coordinate connecting reactants and products. britannica.comwikipedia.orgmasterorganicchemistry.com

For reactions involving this compound, such as electrophilic addition to the vinyl group, computational methods can be used to locate the transition state structure. lumenlearning.comchemtube3d.com The energy of the transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate. fiveable.me

Computational Rationalization of Chemo-, Regio-, and Stereoselectivity

Computational modeling can provide a detailed understanding of the factors that control the selectivity of a chemical reaction.

Chemoselectivity: In a molecule with multiple reactive sites, such as this compound (which has a quinoline ring and a vinyl group), computational methods can predict which site is more likely to react with a given reagent.

Regioselectivity: For reactions that can yield multiple constitutional isomers, such as the addition of an electrophile to the vinyl group, computational analysis of the transition state energies for the different possible pathways can predict which isomer will be the major product. nih.govnih.govmdpi.commdpi.comorganic-chemistry.org

Stereoselectivity: When a reaction can produce multiple stereoisomers, computational modeling can be used to determine the relative energies of the diastereomeric transition states, thereby predicting the stereochemical outcome of the reaction.

By analyzing the electronic and steric factors that influence the energies of the various possible transition states, a rationalization for the observed selectivity can be achieved.

Solvation Models in Simulating Reaction Environments

In the computational study of chemical reactions involving this compound, accurately modeling the solvent environment is crucial as solvent interactions can significantly influence reaction pathways and energetics. Solvation models are broadly categorized into explicit and implicit types. Explicit models treat individual solvent molecules, offering a high level of detail but at a significant computational cost. Implicit models, or continuum models, represent the solvent as a continuous medium with a defined dielectric constant, providing a computationally efficient way to capture bulk solvent effects.

Commonly employed implicit solvation models for simulating reactions of quinoline derivatives include the Polarizable Continuum Model (PCM) and the related Conductor-like Screening Model (COSMO). These models create a molecule-shaped cavity within the dielectric continuum and solve the electrostatic equations at the cavity surface. The SMD (Solvation Model based on Density) model is another widely used implicit model that is parameterized to reproduce experimental solvation free energies for a broad range of solutes and solvents.

Molecular dynamics (MD) simulations, which can use either explicit or implicit solvent representations, are powerful tools for studying the dynamic behavior of molecules like this compound in solution. For instance, MD simulations of quinoline derivatives in water have been used to calculate interaction energies with the solvent, revealing that substitutions on the quinoline ring can significantly improve interactions with water. arabjchem.org The choice of solvation model and force field combination is critical for obtaining results that correlate well with experimental data. arabjchem.org

Table 1: Comparison of Common Solvation Models

Model Type Model Name Description Advantages Limitations
Implicit PCM (Polarizable Continuum Model) Solute is placed in a molecule-shaped cavity within a dielectric continuum. Computationally efficient, good for electrostatic effects. Does not capture specific solute-solvent interactions like hydrogen bonds well.
Implicit COSMO (Conductor-like Screening Model) A variation of PCM that uses a conductor-like boundary condition, reducing certain computational errors. Robust and fast, good for polar solvents. Similar to PCM, lacks specific interaction details.
Implicit SMD (Solvation Model based on Density) Based on the PCM formalism but with parameters optimized to reproduce experimental solvation free energies. High accuracy for solvation energies across many solvents. Parameterization may not be optimal for all systems or reaction types.
Explicit TIP3P, TIP4P (for water) Solvent molecules are treated as individual entities with defined atomic sites and charges. Captures specific solute-solvent interactions (e.g., hydrogen bonds) and local solvent structure. Very computationally expensive, requires extensive sampling.

Intermolecular Interaction Analysis

The chemical behavior and material properties of this compound are significantly governed by a complex network of intermolecular interactions. These forces dictate crystal packing, influence reaction selectivity in catalytic systems, and are key to the design of functional materials.

Assessment of Hydrogen Bonding Networks in Catalytic Systems

While this compound itself is not a classical hydrogen bond donor, the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor. This capability is crucial in catalytic systems, particularly in asymmetric catalysis where weak, non-covalent interactions are responsible for stereochemical control.

In reactions involving 2-vinylquinolines, chiral catalysts such as phosphoric acids can form hydrogen bonds with the quinoline nitrogen. These interactions stabilize the transition state of the major reaction pathway, leading to remarkable improvements in both enantioselectivity and reaction rates. Computational analyses have shown that the stability of the transition state is highly dependent on the distortion of the catalyst and substrates and their interactions. nih.gov

Furthermore, in the solid state, quinoline derivatives frequently participate in hydrogen bonding networks, often involving solvent molecules or other functional groups within the crystal lattice. nih.gov These interactions are a primary driving force for the direction of bulk crystal growth and can be investigated using single-crystal X-ray diffraction and computational methods. nih.gov The analysis of these networks provides insight into crystal engineering and the rational design of materials with specific properties.

Characterization of Non-Covalent Interactions

Beyond hydrogen bonding, the supramolecular assembly and interactions of this compound are dominated by other non-covalent forces, primarily π-π stacking and C-H···π interactions. rsc.org The planar, aromatic structure of the quinoline ring system makes it highly susceptible to these types of interactions.

π-π Stacking: This interaction occurs between the electron-rich π-systems of adjacent quinoline rings. Statistical analysis of crystal structures from the Cambridge Structural Database reveals that π-π stacking is a common feature in metal complexes of functionalized quinoline-based ligands, occurring in a majority of cases. rsc.org These interactions often lead to the formation of discrete dimeric species or can extend into one or more dimensions to create higher-order networks. rsc.org

C-H···π Interactions: These are weaker interactions where a C-H bond acts as a donor to the π-system of a nearby quinoline ring. rsc.org These interactions, in conjunction with π-π stacking, play a significant role in stabilizing the crystal structures of quinoline derivatives. rsc.org

Computational Visualization: The Non-Covalent Interaction (NCI) index is a powerful computational tool used to visualize and characterize these weak interactions in real space. wikipedia.orgchemtools.org NCI analysis is based on the electron density (ρ) and its reduced density gradient (s). wikipedia.orgchemtools.org By plotting isosurfaces of the reduced density gradient, it is possible to identify different types of interactions:

Strong, attractive interactions (like hydrogen bonds) appear as blue surfaces.

Weak, attractive interactions (like van der Waals and π-π stacking) appear as green surfaces.

Strong, repulsive interactions (steric clashes) appear as red surfaces. chemtools.orgresearchgate.net

This method provides a rich, qualitative picture of the complex balance of forces that govern the structure and reactivity of molecules like this compound.

Ligand Design and Coordination Chemistry Studies

The quinoline scaffold is a prominent structural motif in coordination chemistry, valued for its ability to form stable complexes with a wide range of metal ions. The introduction of bromo and vinyl substituents, as in this compound, modulates the steric and electronic properties of the ligand, influencing the structure, stability, and reactivity of its metal complexes. researchgate.netnih.gov

Computational Prediction of Ligand-Metal Coordination Modes and Stability

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting how this compound will coordinate with metal centers and for assessing the stability of the resulting complexes. mdpi.comumn.edu

A combination of DFT calculations and docking algorithms can be employed to predict the binding poses of metal-binding fragments in complex environments like metalloenzymes. nih.gov This approach has shown good agreement between computational models and experimentally determined crystal structures, with Root Mean Square Deviation (RMSD) values often well within the resolution of the experimental data. nih.gov Such methods are crucial for the rational design of new catalysts or therapeutic agents based on the this compound scaffold.

Table 2: Key Quantum Chemical Parameters from DFT for Ligand-Metal Complex Analysis

Parameter Symbol Significance in Coordination Chemistry
Total Energy Etotal Indicates the thermodynamic stability of the complex. A lower energy suggests a more stable structure. mdpi.com
HOMO-LUMO Gap Eg The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. A smaller gap in the complex compared to the free ligand suggests charge-transfer interactions and stabilization upon coordination. mdpi.com
Binding Energy Ebinding The energy released upon formation of the complex from the metal ion and ligand; a direct measure of coordination bond strength.
Mulliken/NBO Charges q Provides information on the electron distribution and the extent of charge transfer from the ligand to the metal center.

Influence of Quinoline Derivatives on Metal Center Electronic Properties

The coordination of a quinoline derivative like this compound to a metal center significantly alters the electronic properties of that metal, which in turn dictates the catalytic activity, photophysical properties, and biological function of the complex. researchgate.netresearchgate.net

The nitrogen atom of the quinoline ring donates electron density to the metal center, influencing its redox potential and Lewis acidity. The substituents on the quinoline ring provide a means to fine-tune these properties. For example:

The vinyl group at the 2-position can extend the π-conjugated system, affecting the complex's absorption and emission spectra, which is relevant for applications in materials science such as light-emitting diodes. researchgate.net

The bromo group at the 8-position is an electron-withdrawing group that can influence the electron density on the quinoline ring and, consequently, the strength of the metal-ligand bond. It also provides a reactive site for further functionalization via cross-coupling reactions.

DFT and Time-Dependent DFT (TD-DFT) are used to calculate and predict these electronic properties. nih.govnih.gov Frontier Molecular Orbital (FMO) analysis, which examines the HOMO and LUMO, helps to understand charge-transfer interactions within the complex. mdpi.com The electronic structure of the ligand directly impacts the energy levels of the metal's d-orbitals, which is fundamental to its catalytic and photophysical behavior. rsc.org

Applications in Advanced Organic Synthesis and Materials Science

8-Bromo-2-vinylquinoline as a Versatile Building Block in Organic Synthesis

The presence of two distinct and orthogonally reactive sites—the vinyl group and the aryl bromide—makes this compound a powerful tool in the hands of synthetic chemists. This dual functionality allows for sequential and selective modifications, providing access to a wide variety of complex molecular architectures and functionalized quinoline (B57606) derivatives.

The vinyl group of this compound is a key handle for introducing stereocenters into the molecular framework with high fidelity. Various stereoselective reactions can be performed on this alkene, leading to the formation of chiral diols, epoxides, and other valuable intermediates.

One of the most powerful methods for the stereoselective dihydroxylation of alkenes is the Sharpless Asymmetric Dihydroxylation. nih.govwikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to produce vicinal diols with high enantiomeric excess. By selecting the appropriate chiral ligand (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL), either enantiomer of the resulting diol can be selectively synthesized. The diol products are versatile intermediates that can be further elaborated into a variety of complex structures.

Another important stereoselective transformation is the Heck reaction, which can be rendered asymmetric through the use of chiral ligands. libretexts.org The intramolecular Heck reaction, in particular, has been used to create chiral quaternary carbon centers with high stereoselectivity. While specific examples involving this compound are not prevalent in the literature, the principles of these reactions are broadly applicable.

Table 1: Potential Stereoselective Reactions of the Vinyl Group This table presents hypothetical yet chemically plausible transformations of this compound based on well-established stereoselective reactions.

ReactionReagentsPotential ProductKey Features
Asymmetric DihydroxylationOsO₄ (cat.), (DHQ)₂-PHAL, K₃Fe(CN)₆(R,R)-1-(8-Bromoquinolin-2-yl)ethane-1,2-diolHigh enantioselectivity, predictable stereochemistry. nih.gov
Asymmetric Epoxidationm-CPBA, Chiral Catalyst (e.g., Jacobsen's catalyst)(R,R)- or (S,S)-2-(8-Bromoquinolin-2-yl)oxiraneFormation of chiral epoxides, versatile synthetic intermediates.
Asymmetric HydrogenationH₂, Chiral Rhodium or Iridium Catalyst(R)- or (S)-8-Bromo-2-ethylquinolineEnantioselective reduction of the double bond.

The term "orthogonal reactivity" refers to the ability to selectively react one functional group in a molecule in the presence of another. This compound is an excellent example of a substrate for such selective transformations. The aryl bromide and the vinyl group exhibit distinct reactivities, allowing for their independent manipulation.

The bromine atom at the 8-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck couplings. wikipedia.orglibretexts.org These reactions are powerful tools for forming new carbon-carbon bonds. For instance, a Suzuki-Miyaura coupling could be used to introduce a new aryl or alkyl group at the 8-position, while leaving the vinyl group untouched for subsequent transformations. researchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high selectivity. nih.govbeilstein-journals.org

Conversely, the vinyl group can be selectively functionalized through reactions like hydroboration-oxidation, epoxidation, or dihydroxylation without affecting the aryl bromide. This orthogonal reactivity allows for a modular and convergent approach to the synthesis of highly substituted quinoline derivatives.

Table 2: Orthogonal Functionalization Strategies for this compound This table illustrates the concept of orthogonal reactivity with plausible reaction sequences.

Step 1: Reaction at C8-BrReagentsIntermediateStep 2: Reaction at Vinyl GroupReagentsFinal Product
Suzuki-Miyaura CouplingPhB(OH)₂, Pd(PPh₃)₄, Na₂CO₃8-Phenyl-2-vinylquinolineHydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOH2-(8-Phenylquinolin-2-yl)ethanol
Sonogashira CouplingPhenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N8-(Phenylethynyl)-2-vinylquinolineEpoxidationm-CPBA2-(Oxiran-2-yl)-8-(phenylethynyl)quinoline
Buchwald-Hartwig AminationMorpholine, Pd₂(dba)₃, BINAP, NaOt-Bu4-(2-Vinylquinolin-8-yl)morpholineDihydroxylationOsO₄ (cat.), NMO1-(8-Morpholinoquinolin-2-yl)ethane-1,2-diol

The quinoline core is a common feature in a wide range of biologically active natural products. The functional handles present in this compound make it an attractive starting material for the synthesis of complex alkaloids and their analogues.

For example, the aporphine (B1220529) alkaloids are a large class of isoquinoline (B145761) alkaloids that possess a tetracyclic core. nih.gov Synthetic strategies towards these molecules often involve the construction of the C-ring through cyclization reactions. nih.gov this compound could potentially serve as a precursor to aporphine analogues through a sequence involving coupling at the 8-position followed by an intramolecular cyclization involving the vinyl group.

Furthermore, the natural product Camptothecin and its analogues are potent anticancer agents that contain a pentacyclic quinoline-based ring system. nih.govresearchgate.net The development of new synthetic routes to these compounds is an active area of research. The reactivity of this compound could be exploited in novel strategies to access key intermediates for the synthesis of Camptothecin analogues.

Development of Novel Catalysts and Ligands

The nitrogen atom in the quinoline ring is a Lewis basic site that can coordinate to transition metals. This property has been widely exploited in the design of ligands for catalysis. This compound provides a versatile platform for the synthesis of novel quinoline-based ligands with tailored steric and electronic properties.

Quinoline derivatives have been successfully employed as ligands in a variety of transition metal-catalyzed reactions. rsc.org The coordination of the quinoline nitrogen to a metal center can influence the catalytic activity and selectivity of the resulting complex. nih.gov

Starting from this compound, a variety of ligands can be synthesized. For example, the bromine atom can be replaced with a phosphine (B1218219) group via a metal-catalyzed cross-coupling reaction or by reaction with a phosphinating agent. The resulting phosphine-quinoline ligand would be a bidentate P,N-ligand, a class of ligands that has shown great promise in catalysis. tcichemicals.com Similarly, the vinyl group can be transformed into other coordinating groups, such as an alcohol or an amine, to create new multidentate ligands.

Table 3: Potential Quinoline-Based Ligands Derived from this compound This table showcases hypothetical ligand structures that could be synthesized from this compound and their potential applications.

Ligand StructureSynthesis from this compoundPotential Catalytic Application
8-(Diphenylphosphino)-2-vinylquinolineReaction with Ph₂P(O)H followed by reduction, or Pd-catalyzed P-C coupling.Heck, Suzuki, and other cross-coupling reactions.
2-(2-Hydroxyethyl)-8-(diphenylphosphino)quinoline1. Hydroboration-oxidation of the vinyl group. 2. Phosphination at the 8-position.Asymmetric hydrogenation, hydroformylation.
8-Bromo-2-(oxazolin-2-yl)quinoline1. Oxidation of vinyl to carboxylic acid. 2. Condensation with a chiral amino alcohol.Asymmetric allylic alkylation, cyclopropanation.

The development of chiral ligands is of paramount importance for asymmetric catalysis, which aims to produce enantiomerically pure compounds. researchgate.net this compound is a valuable starting material for the synthesis of chiral quinoline-based ligands.

A common strategy for introducing chirality is to append a chiral moiety to the quinoline scaffold. Chiral oxazolines, for instance, are readily synthesized from carboxylic acids and chiral amino alcohols. rsc.orgdiva-portal.org The vinyl group of this compound can be oxidatively cleaved to a carboxylic acid, which can then be condensed with a chiral amino alcohol to form a chiral quinoline-oxazoline ligand. These P,N-ligands have proven to be highly effective in a range of asymmetric transformations, including palladium-catalyzed asymmetric allylic alkylation (AAA). researchgate.netsigmaaldrich.com

The modular nature of this synthetic approach allows for the facile generation of a library of ligands with different chiral substituents, enabling the optimization of the catalyst for a specific reaction. The steric and electronic properties of the ligand can be fine-tuned by modifying both the chiral oxazoline (B21484) unit and the substituents on the quinoline ring.

Applications in Functional Materials Research

The unique molecular architecture of this compound, featuring a reactive vinyl group for polymerization and a functionalizable bromoquinoline core, positions it as a promising building block in the realm of functional materials. The quinoline moiety itself is a significant heterocyclic scaffold with wide-ranging applications in medicinal chemistry and materials science. nih.gov The introduction of a vinyl group at the 2-position opens avenues for its incorporation into polymeric structures, while the bromine atom at the 8-position provides a handle for further post-polymerization modification or influences the electronic properties of the resulting material. Research into related vinylquinoline and bromoquinoline derivatives suggests that polymers incorporating this compound could exhibit tailored electronic, optical, and chemical properties.

Incorporation into Polymeric Systems for Tailored Material Properties

The vinyl group of this compound allows it to act as a monomer in various polymerization reactions, leading to the formation of novel polymeric systems. While direct research on the homopolymer of this compound is limited, the properties of structurally similar polymers, such as poly(2-vinylpyridine) and poly(4-vinylpyridine), provide insights into its potential. mdpi.com The synthesis of these related polymers is typically achieved through solution polymerization. mdpi.com It is anticipated that poly(this compound) could be synthesized via similar free radical or controlled polymerization techniques.

The incorporation of the 8-bromoquinoline (B100496) moiety into a polymer backbone is expected to impart a unique combination of properties. The quinoline ring system can introduce rigidity and thermal stability to the polymer chain. Furthermore, the nitrogen atom in the quinoline ring can act as a coordination site for metal ions, leading to the formation of metallo-supramolecular polymers with interesting photophysical or catalytic properties. mdpi.comresearchgate.net The bromine atom can further modify the polymer's characteristics by:

Altering Solubility: The presence of the halogen atom can influence the polymer's solubility in various organic solvents.

Enhancing Thermal Stability: Halogenated aromatic compounds can exhibit increased thermal stability.

Providing a Site for Post-Polymerization Modification: The bromine atom can be replaced through various cross-coupling reactions, allowing for the introduction of other functional groups to fine-tune the material's properties after polymerization. This approach offers a versatile platform for creating a library of functional polymers from a single parent polymer.

The potential for creating copolymers of this compound with other vinyl monomers further expands the possibilities for tailoring material properties. By carefully selecting comonomers, researchers can control properties such as the glass transition temperature, mechanical strength, and surface energy of the resulting materials.

PropertyPotential Influence of this compound Incorporation
Thermal Stability The rigid quinoline core may enhance thermal stability.
Solubility The bromoquinoline moiety is likely to affect solubility in organic solvents.
Metal Coordination The quinoline nitrogen provides a site for metal ion coordination.
Functionalization The bromine atom serves as a handle for post-polymerization modification.
Optical Properties The quinoline ring system can impart fluorescent properties.

Exploration in Optoelectronic and Supramolecular Materials Design

The electronic and structural features of this compound make it an intriguing candidate for the design of advanced optoelectronic and supramolecular materials. Quinoline and its derivatives are known for their applications in organic light-emitting diodes (OLEDs) due to their electron-transporting capabilities and high photoluminescence quantum yields. nih.gov The extended π-conjugation in the quinoline ring system is beneficial for charge transport, a critical factor in the performance of optoelectronic devices. nih.gov

The incorporation of this compound into conjugated polymers could lead to materials with tunable electronic properties for use in OLEDs, organic photovoltaics (OPVs), and sensors. nih.gov The bromine substituent can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material, thereby affecting its charge injection and transport properties as well as its emission color. nih.gov

In the field of supramolecular chemistry, the quinoline moiety is a valuable building block for the construction of complex, self-assembled architectures. rsc.org The nitrogen atom of the quinoline can act as a hydrogen bond acceptor or a ligand for metal coordination, driving the formation of well-defined supramolecular structures such as helices, grids, and cages. nih.gov The π-system of the quinoline ring can also participate in π-π stacking interactions, which are crucial for the stability of many supramolecular assemblies. nih.gov

The presence of the bromine atom on the quinoline ring in this compound can introduce additional non-covalent interactions, such as halogen bonding, which can be exploited in the design of novel supramolecular materials. Metallo-supramolecular assemblies based on quinoline derivatives have been shown to exhibit interesting photophysical properties, including solid-state emission. mdpi.comresearchgate.net Therefore, polymers or discrete molecules derived from this compound could be utilized to create functional supramolecular materials with applications in sensing, catalysis, and molecular recognition.

Application AreaPotential Role of this compoundKey Structural Features
Optoelectronics (OLEDs, OPVs) As a monomer for conjugated polymers with tailored electronic and photophysical properties.Quinoline core for charge transport, vinyl group for polymerization, bromine for tuning energy levels.
Supramolecular Materials As a building block for self-assembled structures through non-covalent interactions.Quinoline nitrogen for coordination and hydrogen bonding, π-system for stacking, bromine for halogen bonding.
Sensors As a component of fluorescent polymers or supramolecular assemblies for detecting analytes.Quinoline's ability to interact with metal ions and other species, leading to changes in fluorescence.

Q & A

Basic: What are the key considerations for synthesizing 8-bromo-2-vinylquinoline with high purity?

Methodological Answer:
Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the vinyl group at the 2-position of 8-bromoquinoline. Critical factors include:

  • Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .
  • Solvent system : Optimize polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
  • Temperature control : Maintain 80–100°C to balance reaction rate and byproduct formation.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate) improves purity .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies vinyl proton signals (δ 5.5–6.5 ppm as doublets) and bromine’s deshielding effect on adjacent carbons .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 234.0 for C₁₁H₈BrN) .
  • X-ray crystallography : Resolves π-π stacking interactions (centroid distances ~3.76 Å) and bond angles for structural validation .

Advanced: How can conflicting NMR and X-ray data on substituent positioning be resolved?

Methodological Answer:
Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal-packing forces. To address this:

  • Variable-temperature NMR : Probe for signal splitting or coalescence indicating conformational changes.
  • DFT calculations : Compare optimized geometries (e.g., Gaussian09 with B3LYP/6-31G*) with experimental bond lengths/angles .
  • Alternative characterization : Use IR spectroscopy to detect C-Br stretches (~550 cm⁻¹) or UV-Vis for conjugation effects .

Advanced: What strategies optimize regioselectivity in vinyl group introduction to 8-bromoquinoline?

Methodological Answer:

  • Directing groups : Install temporary groups (e.g., -NO₂) at the 2-position to direct vinyl coupling, followed by removal .
  • Microwave-assisted synthesis : Enhances reaction specificity by reducing side reactions (e.g., 100°C, 20 min, 300 W) .
  • Protecting groups : Use Boc or acetyl groups on the quinoline nitrogen to prevent undesired bromine migration .

Basic: How to design a stability study for this compound under varying pH conditions?

Methodological Answer:

  • Buffer systems : Prepare solutions at pH 2–12 (e.g., HCl/NaOH buffers).
  • Kinetic monitoring : Use HPLC at λ = 254 nm to track degradation (e.g., vinyl group oxidation or bromine hydrolysis).
  • Control variables : Include light exposure, temperature (25–60°C), and ionic strength to isolate pH effects .

Advanced: What computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Molecular docking : Simulate interactions with catalytic sites (e.g., Pd(0) centers) using AutoDock Vina.
  • Frontier orbital analysis : Calculate HOMO-LUMO gaps (e.g., ~5.2 eV) to identify electron-rich vinyl regions prone to electrophilic attack .
  • Reaction pathway modeling : Employ transition state theory (e.g., in Gaussian) to compare energy barriers for competing mechanisms .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .
  • Waste disposal : Segregate halogenated waste for incineration or licensed chemical disposal facilities.
  • Emergency measures : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .

Advanced: How to analyze π-π interactions in this compound derivatives for material science applications?

Methodological Answer:

  • Single-crystal XRD : Measure centroid distances (3.6–4.0 Å) and dihedral angles between quinoline rings .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) linked to stacking strength.
  • DFT-based Hirshfeld analysis : Quantify intermolecular contacts (e.g., Br⋯H vs. C⋯C interactions) .

Basic: What are common synthetic byproducts of this compound, and how are they identified?

Methodological Answer:

  • Debromination : Detect 2-vinylquinoline via GC-MS (absence of bromine isotope pattern).
  • Dimerization : Identify [2+2] cycloadducts by MALDI-TOF (m/z ~468.0) .
  • Oxidation : Monitor quinoline-N-oxide formation using IR (N-O stretch ~1250 cm⁻¹) .

Advanced: How can contradictory bioactivity data for this compound analogs be reconciled?

Methodological Answer:

  • Dose-response curves : Test analogs across concentrations (nM–mM) to identify non-linear effects.
  • Cellular vs. enzymatic assays : Compare cytotoxicity (e.g., MTT assay) with target inhibition (e.g., IC₅₀ in kinase assays) .
  • Metabolite screening : Use LC-MS to detect in situ degradation products masking true activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-2-vinylquinoline
Reactant of Route 2
Reactant of Route 2
8-Bromo-2-vinylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.